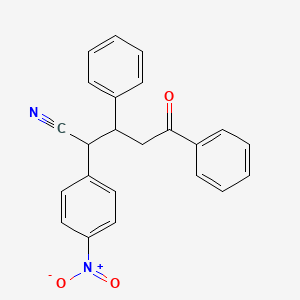
2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile is an organic compound characterized by the presence of a nitrophenyl group, a ketone group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes a Michael addition with malononitrile, followed by cyclization and oxidation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-5-oxo-3,5-diphenylpentanenitrile.
Substitution: Amides or esters depending on the nucleophile used.
Oxidation: 2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanoic acid.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ketone and nitrile groups can also participate in interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Nitrophenyl)-3-phenylpropanoic acid
- 2-(4-Nitrophenyl)-3,5-diphenylpentanoic acid
- 2-(4-Nitrophenyl)-5-oxo-3-phenylpentanenitrile
Uniqueness
2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
5339-82-2 |
|---|---|
Formule moléculaire |
C23H18N2O3 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile |
InChI |
InChI=1S/C23H18N2O3/c24-16-22(18-11-13-20(14-12-18)25(27)28)21(17-7-3-1-4-8-17)15-23(26)19-9-5-2-6-10-19/h1-14,21-22H,15H2 |
Clé InChI |
WRMHSUWVRRMXIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




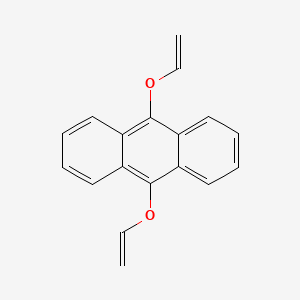

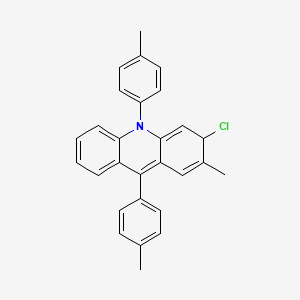
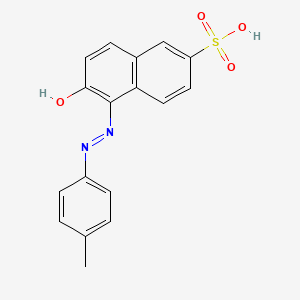
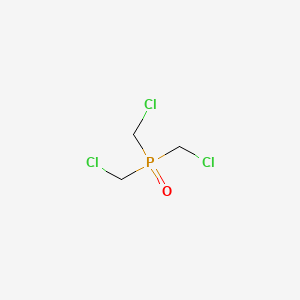


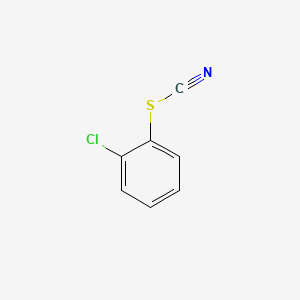

![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)


